molecular formula C6H3BrF2 B042898 1-Bromo-3,5-difluorobenzene CAS No. 461-96-1

1-Bromo-3,5-difluorobenzene

Cat. No. B042898
CAS RN: 461-96-1
M. Wt: 192.99 g/mol
InChI Key: JHLKSIOJYMGSMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-3,5-difluorobenzene can be achieved through multiple pathways, including direct halogenation of benzene derivatives or through more sophisticated organometallic methods. Schlosser and Heiss (2003) explored the regioflexible substitution of 1,3-difluorobenzene, demonstrating the selective conversion into bromobenzoic acids containing fluorine atoms in specific positions, which underscores the versatility of organometallic methods in obtaining halogenated aromatic compounds like 1-Bromo-3,5-difluorobenzene (Schlosser & Heiss, 2003).

Molecular Structure Analysis

The molecular structure of 1-Bromo-3,5-difluorobenzene is characterized by the presence of bromine and fluorine atoms on the benzene ring, which significantly affect its electronic distribution and reactivity. Borg (2007) investigated the C–Br photo-fragmentation of bromo-3,5-difluorobenzene using ab initio methods, revealing insights into its reaction mechanisms and stability (Borg, 2007).

Chemical Reactions and Properties

1-Bromo-3,5-difluorobenzene participates in a variety of chemical reactions, leveraging its halogen atoms for further functionalization. Its reactivity is shaped by the electronic effects of the fluorine atoms and the availability of the bromine for substitution reactions. The study by Lu et al. (2007) on CuI-catalyzed domino processes exemplifies the utility of halogenated benzene derivatives in synthesizing complex organic structures, such as benzofurans, by facilitating intermolecular C-C bond formation followed by intramolecular C-O bond formation (Lu et al., 2007).

Physical Properties Analysis

The physical properties of 1-Bromo-3,5-difluorobenzene, such as boiling point, melting point, and solubility, are influenced by the presence of bromine and fluorine atoms. These properties are crucial for its application in various chemical syntheses and industrial applications. Research focused on the detailed physical characterization of similar compounds provides insights into the behavior of 1-Bromo-3,5-difluorobenzene under different conditions.

Chemical Properties Analysis

The chemical properties of 1-Bromo-3,5-difluorobenzene, including its reactivity, stability, and interaction with other chemical entities, are central to its applications in synthesis. The electron-withdrawing effect of fluorine atoms increases its electrophilic character, making the bromine more susceptible to nucleophilic attack. Studies like the one by He-ping (2005) on the synthesis of halogenated benzene derivatives highlight the methodologies for efficiently producing compounds like 1-Bromo-3,5-difluorobenzene with high yield and purity (He-ping, 2005).

Scientific Research Applications

  • Selective Conversion of 2,3-Difluorohalobenzenes : It is utilized in the selective conversion of 2,3-difluorohalobenzenes from tetrafluoroethylene and buta-1,3-diene (Volchkov, Lipkind, Nefedov, & Egorov, 2021).

  • Studying Vibrational Spectra of Trisubstituted Benzenes : It is employed in the study of vibrational spectra of trisubstituted benzenes. This application helps in understanding the vibrational properties of similar organic compounds (Aralakkanavar, Jeeragal, Kalkoti, & Shashidhar, 1992).

  • Vibrational Assignments of Fundamentals of Four Molecules : Research has also used 1-Bromo-3,5-difluorobenzene for vibrational assignments in the study of the fundamentals of four molecules (Reddy & Rao, 1994).

  • Ring Expansion to 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene and Hexaethylbenzene : It is used in the generation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene and hexaethylbenzene, indicating its utility in complex organic syntheses (Agou, Wasano, Sasamori, Guo, Nagase, & Tokitoh, 2015).

  • Photoactive Cross-linking Reagent : It is used as a photoactive cross-linking reagent for polymer chemistry, in organic synthesis, and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

  • Selective Synthesis of Phosphonate Ester : It is applied in the selective synthesis of 4-fluorophenyl, 3,5-difluorophenyl, and 3,5-dichlorophenyl phosphonate ester via photo-induced reaction (Zhang, 2011).

  • Organometallic Functionalization Reactions : This compound is used in organometallic functionalization reactions to produce benzoic acids and bromine derivatives (Heiss & Schlosser, 2003).

Safety And Hazards

1-Bromo-3,5-difluorobenzene is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-bromo-3,5-difluorobenzene
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InChI

InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLKSIOJYMGSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
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DSSTOX Substance ID

DTXSID90196724
Record name 1-Bromo-3,5-difluorobenzene
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Molecular Weight

192.99 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 1-Bromo-3,5-difluorobenzene
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Product Name

1-Bromo-3,5-difluorobenzene

CAS RN

461-96-1
Record name 1-Bromo-3,5-difluorobenzene
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Record name 1-Bromo-3,5-difluorobenzene
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Record name 1-Bromo-3,5-difluorobenzene
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Record name 1-bromo-3,5-difluorobenzene
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Record name Benzene, 1-bromo-3,5-difluoro
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Synthesis routes and methods

Procedure details

In a particularly preferred embodiment of the present invention, Br2 is mixed with a starting material selected from the group consisting of 2-fluoroaniline, 4-fluoroaniline, 2,4-difluoroaniline or a mixture thereof. The Br2 is reacted with the selected starting material to form a corresponding intermediate material selected from the group consisting of 2-bromo-4-fluoroaniline.HBr, 4-bromo-2-fluoroaniline.HBr, 2-bromo-4,6-difluoroaniline.HBr and mixtures thereof. The resulting intermediate material then is mixed with a deaminating agent comprising NaNO2 and H3PO2. The intermediate material then is deaminated, under deaminating conditions, so as to form the desired end product, 3-bromofluorobenzene or 1-bromo-3,5-difluorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3,5-difluorobenzene
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1-Bromo-3,5-difluorobenzene
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Reactant of Route 5
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Citations

For This Compound
207
Citations
M Schlosser, C Heiss - European Journal of Organic Chemistry, 2003 - Wiley Online Library
To demonstrate the superiority of modern organometallic methods, the inexpensive starting material 1,3‐difluorobenzene has been selectively converted into the three benzoic acids …
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2014 - notes.fluorine1.ru
Review considers the reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and †“hetarenes occurring in the aromatic ring and leading to the formation …
Number of citations: 6 notes.fluorine1.ru
OA Borg, YJ Liu, P Persson, S Lunell… - The Journal of …, 2006 - ACS Publications
The photochemistry of low lying excited states of six different fluorinated bromobenzenes has been investigated by means of femtosecond laser spectroscopy and high level ab initio …
Number of citations: 38 pubs.acs.org
T Yan, L Chen, C Bruneau, PH Dixneuf… - The Journal of organic …, 2013 - ACS Publications
The higher reactivity of C5–H bonds of heteroarenes as compared to C–H bonds of bromopolyfluorobenzenes for palladium-catalyzed direct arylation allows the selective synthesis of …
Number of citations: 31 pubs.acs.org
M Neuber, EI Leupold, H Litterer - Zeolites, 1997 - infona.pl
Preparation of 1-bromo-3,5-difluorobenzene × Close The Infona portal uses cookies, ie strings of text saved by a browser on the user's device. The portal can access those files and use them …
Number of citations: 2 www.infona.pl
J Novák, CA Salemink - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
The naturally occurring cannabispirenone-B (1a) was synthesized by spiroannelation of the piperidine enamine of 5,7-dimethoxyindan-1-carbaldehyde to O-methylcannabispirenone (…
Number of citations: 14 pubs.rsc.org
BV Reddy, GR Rao - Vibrational spectroscopy, 1994 - Elsevier
A zero-order normal coordinate analysis was made for both in-plane and out-of-plane vibrations of 1-bromo-2,4-difluorobenzene, 1-bromo-3,4-difluorobenzene, 1-bromo-3,5-…
Number of citations: 5 www.sciencedirect.com
LCH Maddock, AR Kennedy, E Hevia - Helvetica chimica acta, 2021 - Wiley Online Library
Exploiting chemical cooperation between Na and Fe(II) within the bimetallic base [dioxane ⋅ NaFe(HMDS) 3 ] (I), (dioxane=1,4‐dioxane, HMDS=N(SiMe 3 ) 2 ) the selective ferration of …
Number of citations: 5 onlinelibrary.wiley.com
MK Aralakkanavar, PR Jeeragal, GB Kalkoti… - Vibrational …, 1992 - Elsevier
The Raman and infrared spectra of 1-bromo-2,4-, 1-bromo-3,4- and 1-bromo-3,5-difluorobenzene and 1,3-dichloro-4-fluorobenzene were recorded on a Carey laser Raman …
Number of citations: 3 www.sciencedirect.com
W Song, HL Lee, JY Lee - Journal of Materials Chemistry C, 2017 - pubs.rsc.org
High triplet energy exciplex hosts for deep blue phosphorescent organic light-emitting diodes were developed by synthesizing a high triplet energy hole transport type host material …
Number of citations: 45 pubs.rsc.org

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